molecular formula C12H9ClO2 B11885793 4-(Hydroxymethyl)-2-naphthoyl chloride

4-(Hydroxymethyl)-2-naphthoyl chloride

Cat. No.: B11885793
M. Wt: 220.65 g/mol
InChI Key: AUTZQFILZZOJRK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-naphthoyl chloride is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a hydroxymethyl group attached to the naphthalene ring, which is further substituted with a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2-naphthoyl chloride typically involves the chlorination of 4-(Hydroxymethyl)-2-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Using Thionyl Chloride

      Reaction: 4-(Hydroxymethyl)-2-naphthoic acid + SOCl₂ → this compound + SO₂ + HCl

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.

  • Using Oxalyl Chloride

      Reaction: 4-(Hydroxymethyl)-2-naphthoic acid + (COCl)₂ → this compound + CO₂ + CO + HCl

      Conditions: Similar to the thionyl chloride method, this reaction is also performed under anhydrous conditions and an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-naphthoyl chloride undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Alcohols, amines, and thiols.

      Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.

      Products: Formation of esters, amides, and thioesters.

  • Hydrolysis

      Reagents: Water or aqueous base.

      Conditions: Can be performed under acidic or basic conditions.

      Products: 4-(Hydroxymethyl)-2-naphthoic acid.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous conditions.

      Products: 4-(Hydroxymethyl)-2-naphthaldehyde.

Scientific Research Applications

4-(Hydroxymethyl)-2-naphthoyl chloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the preparation of naphthalene-based ligands and catalysts.
  • Biology

    • Investigated for its potential as a building block in the synthesis of biologically active molecules.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-naphthoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-2-naphthoic acid: The precursor to 4-(Hydroxymethyl)-2-naphthoyl chloride, differing by the presence of a carboxylic acid group instead of the acyl chloride.

    4-(Hydroxymethyl)-2-naphthaldehyde: A reduction product of this compound, featuring an aldehyde group.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of an acyl chloride with the presence of a hydroxymethyl group. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

4-(hydroxymethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO2/c13-12(15)9-5-8-3-1-2-4-11(8)10(6-9)7-14/h1-6,14H,7H2

InChI Key

AUTZQFILZZOJRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)C(=O)Cl

Origin of Product

United States

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